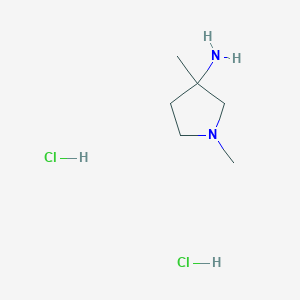
2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide” is a chemical compound with the molecular formula C15H19NO2 . It has been mentioned in the context of various studies, including those related to the design and synthesis of bioactive compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a cyclopropyl group, an indane group, and an acetamide group . The exact 3D conformer and other structural details can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.32 g/mol, a topological polar surface area of 49.3 Ų, and a complexity of 327 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .
Applications De Recherche Scientifique
Biological Effects and Environmental Impact of Acetamide Derivatives
Acetamide derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been studied for their biological effects and environmental impact. Kennedy (2001) reviews the toxicology of these compounds, emphasizing their continued commercial importance and the significant increase in knowledge regarding the biological consequences of exposure. This comprehensive review underscores the diversity in biological responses among acetamide derivatives, highlighting their varying toxicity profiles and usage implications Kennedy, G. (2001).
Degradation of Acetaminophen and Environmental Considerations
The study by Qutob et al. (2022) focuses on the degradation of acetaminophen, a compound structurally related to acetamides, using advanced oxidation processes (AOPs). This research addresses the generation of various by-products, their biotoxicity, and proposes degradation pathways. It emphasizes the environmental persistence of certain by-products like acetamide, highlighting the need for efficient treatment methods to mitigate ecological impacts Qutob, M., et al. (2022).
Chemical Inhibitors and Cytochrome P450 Isoforms
Khojasteh et al. (2011) discuss the selectivity of chemical inhibitors for cytochrome P450 isoforms in human liver microsomes, a topic relevant to understanding how acetamide derivatives might interact with these enzymes. This review could provide a foundational understanding of how compounds like 2-cyclopropyl-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide might be metabolized or affect metabolic pathways Khojasteh, S. C., et al. (2011).
Novel Mechanisms of Action in Pain Management
The analgesic mechanisms of acetaminophen, another acetamide-related compound, are discussed by Ohashi and Kohno (2020). They explore novel pathways, including its metabolization to AM404 and the subsequent activation of specific receptors, providing insights that could be applicable to understanding the action mechanisms of similar compounds Ohashi, N., & Kohno, T. (2020).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
The specific nature of these interactions and changes would depend on the specific targets involved .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Given the biological activities associated with indole derivatives, it can be inferred that the compound may have a range of potential effects .
Propriétés
IUPAC Name |
2-cyclopropyl-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14(7-11-5-6-11)16-10-15(18)8-12-3-1-2-4-13(12)9-15/h1-4,11,18H,5-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMQQDSDLQCSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631605.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2631606.png)
![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)

![2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2631617.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-mesitylacetamide](/img/structure/B2631619.png)



